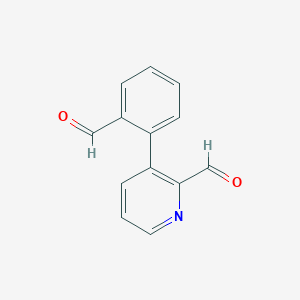
N,N-Diethyl-3-hydroxypropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Diethyl-3-hydroxypropanamide is an organic compound with the molecular formula C7H15NO2 It is a derivative of propanamide, where the amide nitrogen is substituted with two ethyl groups, and the carbon chain is hydroxylated at the third position
准备方法
Synthetic Routes and Reaction Conditions
N,N-Diethyl-3-hydroxypropanamide can be synthesized through several methods. One common approach involves the reaction of diethylamine with 3-hydroxypropanoic acid or its derivatives under appropriate conditions. The reaction typically requires a dehydrating agent to facilitate the formation of the amide bond. Another method involves the reduction of N,N-diethyl-3-oxopropanamide using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification and quality control to meet industry standards.
化学反应分析
Types of Reactions
N,N-Diethyl-3-hydroxypropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of N,N-diethyl-3-oxopropanamide.
Reduction: The compound can be reduced to form N,N-diethyl-3-aminopropanamide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products Formed
Oxidation: N,N-Diethyl-3-oxopropanamide.
Reduction: N,N-Diethyl-3-aminopropanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N,N-Diethyl-3-hydroxypropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of N,N-Diethyl-3-hydroxypropanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
N,N-Diethyl-2-hydroxypropanamide: Similar structure but with the hydroxyl group at the second position.
N,N-Diethyl-3-oxopropanamide: Similar structure but with a carbonyl group instead of a hydroxyl group.
N,N-Diethyl-3-aminopropanamide: Similar structure but with an amino group instead of a hydroxyl group.
Uniqueness
N,N-Diethyl-3-hydroxypropanamide is unique due to the presence of both diethylamino and hydroxyl functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
64558-46-9 |
|---|---|
分子式 |
C7H15NO2 |
分子量 |
145.20 g/mol |
IUPAC 名称 |
N,N-diethyl-3-hydroxypropanamide |
InChI |
InChI=1S/C7H15NO2/c1-3-8(4-2)7(10)5-6-9/h9H,3-6H2,1-2H3 |
InChI 键 |
CNFWEAQSFPUZEN-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


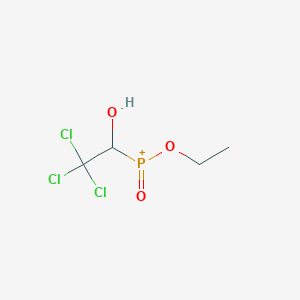
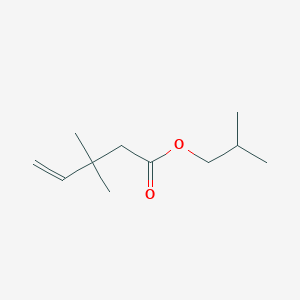

![1-[8-(Hydroxymethyl)-8,9-didehydroergolin-6-yl]ethan-1-one](/img/structure/B14485933.png)
![2H-Imidazole-2-thione, 1-[2-(dimethylamino)ethyl]-1,3-dihydro-](/img/structure/B14485940.png)

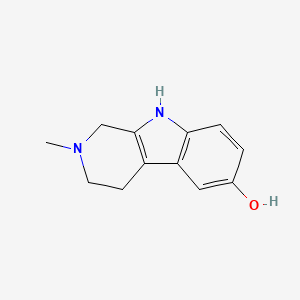

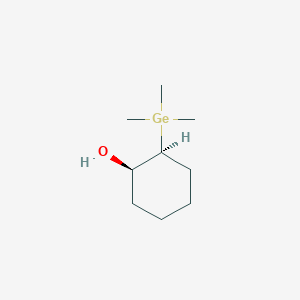
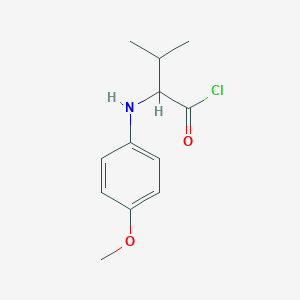
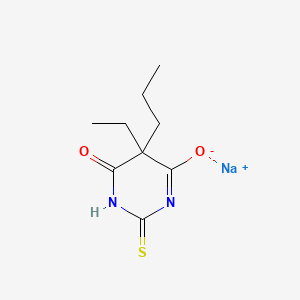

![5-[2-(6-Oxocyclohexa-2,4-dien-1-yl)-2-phenylethylidene]bicyclo[4.2.0]octa-3,7-dien-2-one](/img/structure/B14485990.png)
